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Compound of Interest

Compound Name: PF-794

Cat. No.: B609967

For researchers and professionals in drug development, the reproducibility of experimental
results is paramount. This guide provides a comparative analysis of the TNIK (TRAF2- and
NCK-Interacting Kinase) inhibitor PF-794, also known as PF-06279794, with other known TNIK
inhibitors, NCB-0846 and Jatrorrhizine. The data presented is based on available preclinical
findings and aims to offer a clear, objective comparison to aid in experimental design and
interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-794 and its alternatives. It is
important to note that the data has been compiled from various sources and experimental
conditions may differ. Therefore, direct comparison should be approached with caution.

Table 1: In Vitro Potency of TNIK Inhibitors
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Enzymatic Cellular IC50
Compound Target . Source(s)
IC50 (Cell Line)
Low nanomolar
PF-794 (PF- range (Wnt-
TNIK ~9nM - 39 nM ) [1]
06279794) driven colorectal
cancer cell lines)
360 nM
NCB-0846 TNIK 21 nM [2]1[31[4]
(HCT116)
Not explicitly for
6.75 UM (HCT- o
o TNIK inhibition,
Jatrorrhizine TNIK 116), 5.29 uM [5]
but for cell
(HT-29)

proliferation

Table 2: In Vivo Efficacy of TNIK Inhibitors in Colorectal Cancer Xenograft Models

Tumor Growth

Compound Model System Dosing . Source(s)
Inhibition
Dose-dependent
PF-794 (PF- Colorectal Oral
o ) tumor growth [1]
06279794) cancer xenograft  administration o
inhibition
HCT116 50 and 100 Significant tumor
NCB-0846 _ [6]
xenograft mg/kg growth reduction
Inhibited tumor
o HCT-116 nude -
Jatrorrhizine Not specified growth and [5]

mice xenograft

metastasis

Signaling Pathway and Experimental Workflow

Diagrams

To visually represent the mechanism of action and experimental procedures, the following

diagrams have been generated using Graphviz.
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Caption: Wnt/[3-catenin signaling pathway with TNIK and the inhibitory action of PF-794.
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Caption: General experimental workflow for screening and validating TNIK inhibitors.
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Detailed Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are provided
below.

TNIK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits for measuring kinase activity.
» Objective: To determine the in vitro inhibitory activity of compounds against TNIK kinase.
e Materials:

o Recombinant human TNIK enzyme

o Kinase buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

o Substrate (e.g., Myelin Basic Protein, MBP)

o ATP

o Test compounds (PF-794 and alternatives) dissolved in DMSO

o ADP-Glo™ Kinase Assay kit (Promega)

o 384-well plates

o Plate reader capable of luminescence detection
e Procedure:

o Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO
concentration should be kept constant (e.g., <1%).

o Add 1 pL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well
plate.

o Add 2 pL of TNIK enzyme solution to each well.
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o Add 2 pL of a mixture of the substrate and ATP to initiate the reaction.
o Incubate the plate at room temperature for 60 minutes.

o Add 5 uL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining
ATP.

o Incubate at room temperature for 40 minutes.

o Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal.

o Incubate at room temperature for 30 minutes.
o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each compound concentration and determine the 1C50
value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and
proliferation.

» Objective: To assess the effect of TNIK inhibitors on the proliferation of colorectal cancer cell
lines (e.g., HCT116, DLD-1).

o Materials:
o Colorectal cancer cell lines
o Complete cell culture medium (e.g., DMEM with 10% FBS)
o Test compounds (PF-794 and alternatives)

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
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o 96-well plates

o Microplate reader capable of measuring absorbance at 570 nm

e Procedure:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to
attach overnight.

o Treat the cells with various concentrations of the test compounds for 48-72 hours. Include
a vehicle control (DMSO).

o After the incubation period, add 10 pL of MTT solution to each well and incubate for 4
hours at 37°C.

o Carefully remove the medium and add 100 pL of the solubilization solution to dissolve the
formazan crystals.

o Incubate the plate for at least 2 hours at room temperature with gentle shaking, protected
from light.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 values.

Western Blotting for Wnt Target Genes (AXIN2 and MYC)

This technique is used to detect and quantify the protein levels of Wnt signaling targets.
o Objective: To determine if TNIK inhibitors decrease the expression of Wnt target genes.
e Materials:

o Colorectal cancer cells treated with TNIK inhibitors

o RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit
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o SDS-PAGE gels

o PVDF membrane

o Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies against AXIN2, MYC, and a loading control (e.g., B-actin or GAPDH)

o HRP-conjugated secondary antibodies

o Chemiluminescent substrate

o Imaging system

e Procedure:

[¢]

Lyse the treated cells and determine the protein concentration.

o Denature the protein samples and separate them by SDS-PAGE.

o Transfer the proteins to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash the membrane again and add the chemiluminescent substrate.
o Detect the signal using an imaging system.

o Quantify the band intensities and normalize to the loading control to determine the relative
protein expression.

Colorectal Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of compounds.
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e Objective: To assess the in vivo anti-tumor activity of TNIK inhibitors.
e Materials:

o Immunocompromised mice (e.g., hude or SCID mice)

o

Colorectal cancer cells (e.g., HCT116)

[e]

Matrigel (optional)

(¢]

Test compounds formulated for oral or intraperitoneal administration

[¢]

Calipers for tumor measurement

e Procedure:

[e]

Subcutaneously inject a suspension of colorectal cancer cells (e.g., 1-5 x 10° cells in PBS,
with or without Matrigel) into the flank of the mice.

o Allow the tumors to grow to a palpable size (e.g., 100-200 mma3).
o Randomize the mice into treatment and control groups.

o Administer the test compounds and vehicle control according to the desired dosing
schedule and route.

o Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated
using the formula: (Length x Width2)/2.

o Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight measurement, immunohistochemistry).

o Calculate the tumor growth inhibition (TGI) for each treatment group compared to the
control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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